molecular formula C9H18ClNO3 B2817389 Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride CAS No. 2243505-44-2

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride

Cat. No.: B2817389
CAS No.: 2243505-44-2
M. Wt: 223.7
InChI Key: VNQQJWYKAVFNNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride
  • Methyl 2-(6,6-dimethylmorpholin-4-yl)acetate;hydrochloride

Uniqueness

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQQJWYKAVFNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CC(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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